molecular formula C27H30N4O8 B280565 3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Katalognummer: B280565
Molekulargewicht: 538.5 g/mol
InChI-Schlüssel: LKDOFCWIIAOWEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with potential therapeutic properties. It is commonly referred to as Furosemide, and it is widely used in the treatment of various medical conditions such as hypertension, heart failure, and edema.

Wirkmechanismus

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of water and electrolytes, resulting in the reduction of blood volume and blood pressure. Furosemide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects, including the reduction of blood pressure, increased urine output, and the reduction of edema. It also has a diuretic effect, which leads to the excretion of excess water and electrolytes from the body. Furosemide has been shown to increase the excretion of potassium, which can lead to hypokalemia in some patients.

Vorteile Und Einschränkungen Für Laborexperimente

Furosemide has several advantages for lab experiments, including its well-known mechanism of action, its effectiveness in reducing blood pressure and edema, and its ability to increase urine output. However, Furosemide also has some limitations, including its potential for causing hypokalemia and its potential for interacting with other medications.

Zukünftige Richtungen

There are several future directions for the research and development of Furosemide. One potential area of research is the development of new formulations of Furosemide that could improve its efficacy and reduce its potential side effects. Another area of research is the investigation of the potential use of Furosemide in the treatment of other medical conditions, such as pulmonary edema and acute kidney injury. Additionally, there is a need for further research to better understand the mechanism of action of Furosemide and its potential interactions with other medications.
Conclusion:
In conclusion, Furosemide is a chemical compound with potential therapeutic properties that has been extensively studied for its effectiveness in the treatment of various medical conditions such as hypertension, heart failure, and edema. Its mechanism of action involves the inhibition of the reabsorption of sodium and chloride ions in the kidney, leading to increased excretion of water and electrolytes. Furosemide has several advantages for lab experiments, including its well-known mechanism of action and its effectiveness in reducing blood pressure and edema. However, it also has some limitations, including its potential for causing hypokalemia and its potential for interacting with other medications. There are several future directions for the research and development of Furosemide, including the development of new formulations and the investigation of its potential use in the treatment of other medical conditions.

Synthesemethoden

Furosemide is synthesized through a multi-step process that involves the reaction of 3-aminopiperidine with furoyl chloride to form 3-(2-furoyl)-1-piperidinecarboxylic acid. The acid is then reacted with 2-(3-nitrophenyl)acetonitrile to form 3-(2-furoyl)-1-piperidinecarboxylic acid 2-(3-nitrophenyl)ethyl ester. The final step involves the reaction of the ester with methylmagnesium bromide to form Furosemide.

Wissenschaftliche Forschungsanwendungen

Furosemide has been extensively studied for its therapeutic properties and has been found to be effective in the treatment of various medical conditions such as hypertension, heart failure, and edema. It is also used in the treatment of nephrotic syndrome, liver cirrhosis, and renal failure. Furosemide has been shown to be effective in reducing blood pressure, increasing urine output, and reducing edema.

Eigenschaften

Molekularformel

C27H30N4O8

Molekulargewicht

538.5 g/mol

IUPAC-Name

5-O-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30N4O8/c1-17-22(26(33)37-3)24(19-6-4-7-20(16-19)31(35)36)23(18(2)28-17)27(34)39-15-13-29-9-11-30(12-10-29)25(32)21-8-5-14-38-21/h4-8,14,16,24,28H,9-13,15H2,1-3H3

InChI-Schlüssel

LKDOFCWIIAOWEA-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.